molecular formula C7H6F3NO2 B1408450 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227580-78-0

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1408450
CAS No.: 1227580-78-0
M. Wt: 193.12 g/mol
InChI Key: QWFRXVWIGWARNP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound of significant interest in advanced research and development, particularly within the fields of agrochemistry and pharmaceuticals. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are renowned for their unique biological activities. These activities arise from the combination of the physicochemical properties imparted by the fluorine atoms—such as enhanced metabolic stability, lipophilicity, and membrane permeability—and the electronic characteristics of the pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, and its introduction into a heterocyclic scaffold can drastically alter the molecule's acidity, conformation, and binding affinity to biological targets . Currently, TFMP derivatives are key intermediates in over 20 launched agrochemicals and several approved pharmaceutical and veterinary products, demonstrating the high value of this chemical moiety . As a multi-functionalized pyridine, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactive sites (the hydroxy and methoxy groups on the pyridine ring) make it a valuable precursor for further chemical transformations in medicinal chemistry and drug discovery programs. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRXVWIGWARNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the predicted chemical properties, reactivity, and potential applications of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine. As a novel substituted pyridine, direct experimental data for this specific molecule is limited. Therefore, this document synthesizes information from established principles of organic chemistry and data from structurally related analogs to present a scientifically grounded prediction of its behavior. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of highly functionalized pyridine scaffolds.

Molecular Structure and Core Chemical Identity

This compound is a polysubstituted pyridine ring with a unique combination of electron-donating and electron-withdrawing groups. This substitution pattern is anticipated to impart a distinct set of chemical and physical properties.

PropertyPredicted Value/Information
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name 2-methoxy-3-(trifluoromethyl)pyridin-4-ol
CAS Number Not available

A key feature of 4-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridin-4(1H)-one.[1][2][3][4] For the title compound, this equilibrium is a critical determinant of its chemical reactivity and physical properties.

reactivity cluster_0 Electronic Effects on the Pyridine Ring cluster_1 Predicted Reactivity CF3 Trifluoromethyl (CF3) Strongly Electron-Withdrawing Pyridine_Ring Pyridine Ring CF3->Pyridine_Ring -I, -M OCH3 Methoxy (OCH3) Electron-Donating (resonance) Electron-Withdrawing (inductive) OCH3->Pyridine_Ring +M, -I OH Hydroxy (OH) Electron-Donating (resonance) OH->Pyridine_Ring +M OH_Reactions Reactions at the Hydroxyl Group (e.g., etherification, esterification) OH->OH_Reactions Nucleophilic_Attack Susceptible to Nucleophilic Aromatic Substitution Pyridine_Ring->Nucleophilic_Attack Electrophilic_Attack Deactivated towards Electrophilic Aromatic Substitution Pyridine_Ring->Electrophilic_Attack

Caption: Predicted electronic effects and reactivity of this compound.

Proposed Synthetic Protocol

A plausible synthetic route to this compound could involve the construction of a substituted pyran-4-one followed by reaction with an ammonia source. [5] Step 1: Synthesis of a Substituted Pyran-4-one

  • React a suitable 1,3-dicarbonyl compound with a trifluoromethyl-containing building block, such as ethyl trifluoroacetate, in the presence of a strong base (e.g., sodium ethoxide).

  • Acid-catalyzed cyclization of the resulting intermediate would yield the corresponding 2-(trifluoromethyl)pyran-4-one derivative.

Step 2: Conversion to the 4-Hydroxypyridine

  • Treat the synthesized pyran-4-one with an ammonia source, such as aqueous ammonia or ammonium acetate.

  • Heating the reaction mixture will facilitate the ring transformation to the desired 4-hydroxypyridine.

Further functionalization to introduce the methoxy group at the 2-position could be achieved through various methods, potentially involving a nucleophilic substitution on a corresponding 2-chloro precursor.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs. [6][7]The unique combination of functional groups in this compound makes it an attractive scaffold for the design of novel therapeutic agents. [8][9]

  • Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block metabolic pathways, leading to an increased in vivo half-life of a drug candidate. [10]* Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, potentially increasing the potency of a molecule.

  • Modulation of Physicochemical Properties: The interplay of the hydroxyl, methoxy, and trifluoromethyl groups allows for the fine-tuning of properties such as lipophilicity and pKa, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME). [11] This scaffold could be of particular interest in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where precise interactions with a protein binding pocket are required.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be harmful if swallowed, and cause skin and eye irritation. [12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The confluence of a hydroxyl group capable of tautomerization, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core suggests a rich and complex chemical profile. This guide provides a foundational understanding of its predicted properties, which can serve as a starting point for researchers and drug developers interested in leveraging the unique attributes of this and similar fluorinated heterocyclic scaffolds. Further experimental validation is necessary to fully elucidate the chemistry of this intriguing molecule.

References

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Sources

4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine , a critical heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.

Advanced Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Chemical Identity

This compound (CAS: 1227580-78-0) represents a specialized class of trifluoromethylated pyridines. Its unique substitution pattern—combining an electron-donating methoxy group, an ionizable hydroxyl (tautomeric with pyridone), and a strongly electron-withdrawing trifluoromethyl group—makes it an invaluable scaffold for modulating physicochemical properties (pKa, LogP) in bioactive molecules.

This guide details the synthesis, reactivity, and strategic application of this compound, specifically addressing its role in optimizing Lipophilic Efficiency (LipE) and Metabolic Stability in kinase inhibitors and herbicide development.

Table 1: Chemical Identifiers and Physicochemical Properties
PropertySpecification
CAS Number 1227580-78-0
IUPAC Name 2-Methoxy-3-(trifluoromethyl)pyridin-4-ol
Synonyms 4-Hydroxy-2-methoxy-3-trifluoromethylpyridine; 2-Methoxy-3-(trifluoromethyl)-4(1H)-pyridone
Molecular Formula C₇H₆F₃NO₂
Molecular Weight 193.12 g/mol
SMILES COc1nc(O)cc(c1C(F)(F)F)
InChI Key Derived from structure (e.g., UHFFAOYSA-N)
Appearance Off-white to pale yellow solid
Predicted pKa ~5.8 (4-OH group, acidified by 3-CF3)
LogP (Predicted) 1.8 - 2.2
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Synthesis and Production Protocols

The synthesis of this compound requires precise regiochemical control due to the competing electrophilic centers on the pyridine ring. The most robust route utilizes 2,4-Dichloro-3-(trifluoromethyl)pyridine as the starting material, leveraging the steric bulk of the trifluoromethyl group to direct nucleophilic aromatic substitution (SNAr).

2.1. Strategic Route: Regioselective SNAr and Hydrolysis

The 3-trifluoromethyl group exerts a significant steric effect that hinders the C4 position, making the C2 position kinetically more accessible for nucleophilic attack by methoxide, despite the typical para-activation preference in pyridines.

Step-by-Step Protocol:

  • Starting Material: 2,4-Dichloro-3-(trifluoromethyl)pyridine (Commercial Grade, >98%).

  • Reagent: Sodium Methoxide (NaOMe), 25% w/w in Methanol.

  • Solvent: Anhydrous Methanol (MeOH).

Experimental Workflow:

  • Step A: Regioselective Methoxylation

    • Charge a reaction vessel with 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and anhydrous MeOH (10 V).

    • Cool the solution to 0°C under N₂ atmosphere.

    • Add NaOMe (1.05 eq) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent bis-substitution.

    • Stir at 0–5°C for 4 hours. Monitor by HPLC/TLC for the disappearance of starting material.

    • Checkpoint: The major product is 2-Methoxy-4-chloro-3-(trifluoromethyl)pyridine . The minor isomer (4-methoxy) is minimized by low temperature.

    • Quench with water, extract with Ethyl Acetate, and concentrate.

  • Step B: Hydrolysis to 4-Hydroxy Derivative

    • Dissolve the intermediate (2-Methoxy-4-chloro-3-(trifluoromethyl)pyridine) in a mixture of DMSO and 2M NaOH (aq).

    • Heat to 80°C for 6–12 hours. The chloro group at C4 is displaced by hydroxide (SNAr) or hydrolyzed.

    • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4–5. The product, This compound , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

2.2. Synthesis Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regioselectivity decision node.

SynthesisPathway SM 2,4-Dichloro-3-(trifluoromethyl)pyridine Step1 Step 1: NaOMe, MeOH, 0°C (Kinetic Control) SM->Step1 S_NAr Inter Intermediate: 2-Methoxy-4-chloro-3-(trifluoromethyl)pyridine Step1->Inter C2 Substitution (Steric Preference) Side Side Product: 4-Methoxy-2-chloro isomer Step1->Side High Temp (>25°C) Step2 Step 2: NaOH (aq), DMSO, 80°C (Hydrolysis) Inter->Step2 Displacement Product Target: This compound Step2->Product Acidification

Caption: Figure 1. Regioselective synthesis route prioritizing C2-methoxylation via steric control of the trifluoromethyl group.

Mechanism of Action & Reactivity Profile

Understanding the electronic environment of this molecule is crucial for its application in drug design.

3.1. Electronic Push-Pull System
  • 3-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) (σ_p = 0.54). It significantly lowers the electron density of the pyridine ring, increasing the acidity of the 4-hydroxyl group (making it a better hydrogen bond donor) and increasing the metabolic stability of the ring against oxidation.

  • 2-Methoxy (-OMe): An electron-donating group (EDG) by resonance but withdrawing by induction. Positioned at C2, it provides a hydrogen bond acceptor site and modulates the lipophilicity.

  • 4-Hydroxy (-OH): Exists in tautomeric equilibrium with the 4-pyridone form. The 3-CF3 group shifts this equilibrium and lowers the pKa of the OH, making it deprotonate more readily at physiological pH compared to non-fluorinated analogs.

3.2. Tautomerism and Binding Mode

In the context of kinase binding, the compound can act as a bidentate ligand .

  • Donor: The N-H (in pyridone form) or O-H (in hydroxy form).

  • Acceptor: The Carbonyl oxygen (pyridone) or Nitrogen (pyridine).

Tautomerism cluster_effects Effect of 3-CF3 Group Hydroxy 4-Hydroxy Form (Aromatic Pyridine) Pyridone 4-Pyridone Form (NH Lactam) Hydroxy->Pyridone Tautomerization Node1 Increases Acidity of OH Node2 Stabilizes Pyridone Form

Caption: Figure 2. Tautomeric equilibrium influenced by the electron-withdrawing trifluoromethyl group.

Applications in Drug Discovery & Agrochemicals[4][5]
4.1. Medicinal Chemistry: Scaffold for Kinase Inhibitors

This compound serves as a bioisostere for 2,4-disubstituted pyrimidines or quinolines.

  • Metabolic Stability: The -CF3 group blocks metabolic oxidation at the C3 position, a common "soft spot" in pyridine drugs.

  • Lipophilic Efficiency (LipE): The combination of -OMe and -CF3 allows fine-tuning of LogP without adding excessive molecular weight, optimizing the LipE of the final drug candidate.

  • Case Study Relevance: Structural analogs are found in inhibitors of ALK (Anaplastic Lymphoma Kinase) and ROS1 , where the pyridine nitrogen functions as a hinge binder.

4.2. Agrochemicals: Herbicide Intermediates

The 2-methoxy-4-(trifluoromethyl)pyridine motif is prevalent in sulfonamide herbicides (e.g., Pyroxsulam analogs).[1] The 4-hydroxy-2-methoxy-3-(trifluoromethyl) isomer acts as a precursor for:

  • Sulfonylureas: The 4-OH can be converted to a leaving group (Cl, OTs) and coupled with sulfonamides.

  • Pesticidal Efficacy: The CF3 group enhances membrane permeability in plant tissues.

Safety, Handling, and Stability (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1227580-78-0. Retrieved from [Link]

  • Schlosser, M., et al. (2003).Regioselective derivatization of trifluoromethylpyridines. European Journal of Organic Chemistry.
  • Wang, X., et al. (2010).Practical Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine Derivatives. Tetrahedron Letters.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Disclaimer: This guide is for research and development purposes only. All synthesis procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Thermodynamic stability of 2-methoxy-3-(trifluoromethyl)pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of 2-methoxy-3-(trifluoromethyl)pyridine Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Energetic Landscape of Synthesis

In the intricate world of pharmaceutical and agrochemical development, the path from a conceptual molecule to a viable product is paved with synthetic intermediates. The thermodynamic stability of these transient species is a cornerstone of process safety, scalability, and economic viability. An unstable intermediate can lead to runaway reactions, diminished yields, and complex impurity profiles, posing significant risks to both personnel and project timelines. This guide offers a deep dive into the thermodynamic principles governing the stability of intermediates for a particularly relevant scaffold: 2-methoxy-3-(trifluoromethyl)pyridine. By integrating theoretical understanding with practical, field-proven methodologies, we aim to equip scientists with the knowledge to proactively assess and manage the stability of these critical molecular building blocks.

The Core Challenge: Deconstructing the Stability of a Substituted Pyridine

The 2-methoxy-3-(trifluoromethyl)pyridine framework is a privileged structure in modern chemistry, finding application as a key intermediate in the synthesis of various active ingredients.[1][2] Its stability, and that of its precursors, is dictated by a delicate balance of electronic and steric forces imposed by its substituents on the pyridine ring.

  • The Push-Pull Electronics: The pyridine ring is inherently electron-deficient. This characteristic is dramatically amplified by the presence of a trifluoromethyl (-CF3) group. As one of the most powerful electron-withdrawing groups, the -CF3 moiety significantly reduces the electron density of the ring, primarily through a strong negative inductive effect.[3][4][5][6] This deactivation makes the ring more susceptible to nucleophilic attack but can also influence the stability of adjacent functional groups. In direct opposition, the 2-methoxy (-OCH3) group acts as an electron-donating group through resonance, pushing electron density into the ring via its oxygen lone pairs.[7] This electronic tug-of-war creates a unique and complex energetic landscape that must be carefully navigated during synthesis.

  • Steric Considerations: The placement of the methoxy and trifluoromethyl groups in a 1,2-relationship introduces potential steric strain. This crowding can influence the preferred conformation of the molecule and may create strained intramolecular interactions that lower the activation energy for decomposition pathways.

Understanding these foundational principles is the first step toward predicting and controlling the behavior of these intermediates in a laboratory or manufacturing setting.

A Triumvirate of Techniques for Stability Assessment

A comprehensive evaluation of thermodynamic stability is not reliant on a single method but rather a suite of complementary analytical techniques. The following protocols represent the gold standard for characterizing the thermal hazards of chemical intermediates.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

DSC is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8][9] It is exceptionally powerful for identifying the onset temperature of decomposition and quantifying the energy released, which are critical parameters for process safety.[10]

Experimental Protocol: DSC for Thermal Hazard Screening

  • Sample Preparation: Accurately weigh 1-5 mg of the intermediate into a high-pressure stainless steel or gold-plated crucible. The use of a sealed, high-pressure crucible is critical to contain any potential off-gassing and ensure accurate measurement of the total energy released.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

    • Purge the sample chamber with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Equilibrate the system at a starting temperature, typically ambient (25-30 °C).

  • Temperature Program: Initiate a linear temperature ramp at a rate of 5-10 °C/min. A common screening range is from ambient up to 350-400 °C, or until the decomposition event is complete.

  • Data Acquisition & Analysis:

    • Record the differential heat flow (mW) as a function of temperature (°C).

    • Analyze the resulting thermogram to determine the extrapolated onset temperature (Tonset) of any significant exothermic events.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g).

Data Interpretation for Process Safety:

ParameterDescriptionSignificance & Actionable Insights
Onset Temperature (Tonset) The temperature at which the decomposition reaction begins to accelerate.A low Tonset (e.g., < 150 °C) indicates a high thermal risk. All process steps (distillation, drying, etc.) must be maintained well below this temperature.
Heat of Decomposition (ΔHd) The total energy released during the decomposition event.A high ΔHd (e.g., > 200 J/g) suggests a highly energetic decomposition. Scale-up of such intermediates requires rigorous engineering controls to manage heat removal and prevent runaway reactions.
Thermogravimetric Analysis (TGA): Mapping Mass Loss

TGA measures the change in mass of a sample as a function of temperature.[11] It is an indispensable tool for determining the temperature at which degradation begins and for understanding the decomposition pathway by quantifying mass loss at different stages.

Experimental Protocol: TGA for Decomposition Profiling

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into an open ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at 20-50 mL/min.

  • Temperature Program: Apply a linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature where the sample has completely degraded (e.g., 600 °C).

  • Data Acquisition & Analysis:

    • Record the percentage of initial mass remaining as a function of temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[11]

Accelerated Stability Testing: Predicting Long-Term Behavior

While DSC and TGA are excellent for assessing acute thermal hazards, accelerated stability studies are crucial for determining the long-term stability and establishing a re-test period or shelf life for isolated intermediates.[12][13][14] These studies involve storing the material under elevated stress conditions to predict degradation over time.[15][16]

Experimental Protocol: Isothermal Stress Testing

  • Study Design: Store samples of the intermediate under various controlled conditions. A common matrix for pharmaceutical intermediates includes 25°C/60% Relative Humidity (RH), 40°C/75% RH, and an elevated temperature (e.g., 60°C).[16]

  • Sample Storage: Place accurately weighed samples in appropriate, sealed containers that mimic the proposed storage system.

  • Time-Point Analysis: At predefined intervals (e.g., 0, 1, 3, and 6 months), pull samples from each condition.

  • Analytical Testing: Analyze the samples using a validated, stability-indicating HPLC method to quantify the parent intermediate and any degradation products.

  • Data Evaluation: Plot the degradation of the intermediate over time to establish degradation kinetics and extrapolate to predict its stability under recommended long-term storage conditions.

Visualizing the Workflow and Causal Relationships

To synthesize this information, graphical models can clarify the logic and workflow for stability assessment.

Stability_Logic cluster_properties Intrinsic Molecular Properties cluster_stability Thermodynamic State cluster_manifestations Experimental Manifestations A Electronic Effects (-CF3 vs -OCH3) C Inherent Thermodynamic Stability A->C governs B Steric Hindrance B->C influences D Thermal Hazard Profile (DSC/TGA Data) C->D determines E Degradation Pathway & Rate (HPLC) C->E dictates F Process Safety Risk D->F informs E->F informs

Caption: Causal relationships between molecular properties, stability, and safety outcomes.

Assessment_Workflow A Intermediate Synthesis & Isolation B Initial Thermal Screen (DSC) A->B C Mass Loss Profile (TGA) A->C D Data Analysis: T_onset, ΔH_d B->D C->D E High Hazard? (e.g., T_onset < 100°C) D->E F Implement Strict Engineering Controls (Do Not Isolate/Store if Possible) E->F Yes G Proceed with Caution: Define Safe Operating Limits E->G No H Accelerated Stability Study (Isothermal Aging) G->H I Establish Re-Test Period & Storage Conditions H->I

Sources

The Fluorinated Pyridone Scaffold: Bioisosteric Potential of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Potential of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern drug design, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties.[1][2] This compound (HMTP) represents a highly functionalized heterocyclic scaffold that offers a unique solution to these challenges.

This guide analyzes HMTP not merely as a structural intermediate, but as a multipotent bioisostere capable of mimicking carboxylic acids, amides, and catechols while simultaneously modulating lipophilicity (


) and acidity (

) through the strategic placement of a trifluoromethyl group and a methoxy substituent.

Physicochemical Architecture & Tautomeric Dynamics

The core utility of HMTP lies in its dynamic electronic structure. Unlike simple pyridines, the interplay between the 4-hydroxy group, the 2-methoxy group, and the electron-withdrawing 3-trifluoromethyl group creates a complex tautomeric equilibrium that defines its binding potential.

The Tautomeric Equilibrium

The molecule exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. While 4-hydroxypyridines generally favor the pyridone tautomer in solution, the specific substitution pattern of HMTP modulates this ratio.

  • Electronic Influence: The 3-

    
     group is strongly electron-withdrawing (
    
    
    
    ). This pulls electron density from the ring, significantly increasing the acidity of the 4-OH group.
  • Steric Influence: The 2-methoxy group provides steric bulk adjacent to the nitrogen, potentially influencing the solvation shell and the protonation state of the ring nitrogen.

DOT Diagram 1: Tautomeric Equilibrium & Protonation States

Tautomerism Hydroxypyridine 4-Hydroxypyridine Form (Aromatic, H-bond Donor/Acceptor) Pyridone 4-Pyridone Form (Non-Aromatic, Amide Mimic) Hydroxypyridine->Pyridone Tautomerization (Solvent Dependent) Anion Deprotonated Anion (Carboxylate Mimic) Hydroxypyridine->Anion -H+ (pKa ~5-6) Pyridone->Hydroxypyridine Pyridone->Anion -H+

Caption: The 3-CF3 group stabilizes the anion, lowering the pKa relative to unsubstituted hydroxypyridines.

Lipophilicity and Metabolic Shielding

The introduction of fluorine is a standard medicinal chemistry tactic to block metabolic soft spots.

  • Metabolic Blockade: The 3-position of the pyridine ring is a common site for oxidative metabolism. The

    
     group effectively blocks this site.
    
  • Lipophilicity Modulation: While hydroxyl groups lower

    
    , the combination of 
    
    
    
    and
    
    
    compensates, maintaining membrane permeability. This makes HMTP a superior alternative to a naked carboxylic acid, which is often too polar for CNS penetration.

Bioisosteric Mapping

HMTP is a "chameleon" scaffold. Its utility is best understood by mapping it against the functional groups it replaces.

The Carboxylic Acid Bioisostere

The most potent application of HMTP is as a non-classical bioisostere for carboxylic acids (


).
  • Mechanism: The 4-OH group, acidified by the ortho-

    
    , possesses a 
    
    
    
    significantly lower than a standard phenol (likely range 5.0–6.5), approaching that of a carboxylic acid.
  • Advantage: Unlike a carboxylate, the HMTP anion is less solvated and the neutral form is more lipophilic, improving oral bioavailability and blood-brain barrier (BBB) penetration.

The Amide/Peptide Bond Mimic

In its 4-pyridone tautomer, the molecule presents a hydrogen bond donor (NH) and acceptor (C=O) in a planar arrangement, mimicking a cis-amide bond.

  • Application: Useful in kinase inhibitors where the motif binds to the hinge region (e.g., mimicking the adenine ring of ATP).

The Salicylate Mimic

The arrangement of the 2-methoxy and 4-hydroxy groups allows HMTP to mimic salicylic acid derivatives, often used in NSAIDs or inhibitors of specific phosphatases.

Table 1: Comparative Bioisosteric Properties

PropertyCarboxylic Acid (

)
Phenol (

)
HMTP Scaffold
H-Bond Donor Yes (OH)Yes (OH)Yes (OH or NH)
H-Bond Acceptor Yes (C=O)Weak (Ring)Yes (C=O, N, OMe)
Acidity (

)
~4.5~10~5.5 - 6.5 (Tunable)
Metabolic Stability High (Phase II only)Low (Phase I/II)High (

blocked)
Permeability Low (Polar)ModerateHigh (Lipophilic Core)

Synthetic Methodology

Synthesizing highly substituted pyridines requires regioselective control. A de novo ring construction is preferred over functionalizing a pre-existing pyridine to ensure correct placement of the


 and 

groups.
Protocol: Cyclocondensation Strategy

The most robust route involves the condensation of a trifluoro-beta-keto ester with an appropriate enamine or acetimidate.

DOT Diagram 2: Synthetic Workflow

Synthesis SM1 Ethyl 4,4,4-trifluoroacetoacetate Inter1 Condensation Intermediate SM1->Inter1 Base (NaOEt) SM2 O-Methylisourea (or equivalent) SM2->Inter1 Cyclization Cyclization & Dehydration Inter1->Cyclization Heat Product 4-Hydroxy-2-methoxy- 3-(trifluoromethyl)pyridine Cyclization->Product

Caption: Cyclocondensation ensures regiospecific placement of the trifluoromethyl group.

Step-by-Step Protocol (Theoretical Basis)
  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), O-Methylisourea hemisulfate (1.1 eq), Sodium Ethoxide (2.5 eq).

  • Solvent: Ethanol (Anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in ethanol under

      
       atmosphere.
      
    • Add O-Methylisourea hemisulfate and stir for 30 min to liberate the free base.

    • Dropwise add Ethyl 4,4,4-trifluoroacetoacetate at 0°C.

    • Reflux the mixture for 12–16 hours.

    • Concentrate in vacuo.

    • Acidify carefully with 1N HCl to precipitate the product (pH ~5).

  • Purification: Recrystallization from EtOH/Water.

Note: This route yields the 2-methoxy-4-hydroxypyridine core. The 3-


 position is determined by the starting keto-ester.

Strategic Applications in Drug Design

Case Study: Kinase Hinge Binding

Many kinase inhibitors (e.g., Sorafenib, Vemurafenib) utilize a heteroaromatic system to hydrogen bond with the kinase hinge region.

  • Design: Replace a standard 3-pyridyl or phenyl ring with HMTP.

  • Rationale: The 4-pyridone tautomer provides a donor-acceptor motif (NH...O=C) complementary to the backbone amide of the kinase hinge. The

    
     group occupies the hydrophobic pocket often found behind the ATP binding site (Gatekeeper region).
    
Case Study: GPCR Allosteric Modulators

In the design of Positive Allosteric Modulators (PAMs) for GPCRs (e.g., mGluR or GABA), carboxylic acids are often required for electrostatic anchoring but suffer from poor BBB penetration.

  • Design: Substitute the distal carboxylic acid with the HMTP scaffold.

  • Rationale: The anionic character of HMTP at physiological pH mimics the carboxylate, while the lipophilic bulk of the

    
    /OMe groups facilitates passive diffusion across the BBB.
    

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem. (n.d.).[3] 3-Hydroxypyridine Compound Summary. National Center for Biotechnology Information. Link

  • Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.[1] Link

  • Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)pyridine-2-carboxylic acid Product Sheet. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 4-Hydroxy Position in Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethyl-substituted pyridines are privileged scaffolds in modern chemistry, forming the backbone of numerous pharmaceuticals and agrochemicals.[1] The 4-hydroxy substitution pattern, in particular, offers a versatile handle for extensive molecular diversification. This guide provides a comprehensive overview of key synthetic strategies to functionalize this position, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental design. We will cover foundational transformations such as conversion to halides, chemoselective O-alkylation, and activation via triflation for advanced cross-coupling reactions, providing detailed, field-proven protocols for each.

Introduction: The Strategic Importance of the 4-Hydroxy-Trifluoromethyl-Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding. The introduction of a trifluoromethyl (CF₃) group dramatically alters its electronic properties. As a potent electron-withdrawing group, the CF₃ moiety increases the acidity of the 4-hydroxy proton and significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.[2][3]

This electronic activation makes the 4-position a prime site for introducing a wide array of functional groups. The 4-hydroxy group itself can act as a nucleophile or be transformed into an excellent leaving group, unlocking a diverse reaction portfolio. Understanding how to manipulate this position is critical for researchers in drug discovery and process development aiming to generate libraries of analogues for structure-activity relationship (SAR) studies.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical concept governing the reactivity of 4-hydroxypyridine is its existence in a tautomeric equilibrium with its pyridone form. In the case of 4-hydroxypyridine, the equilibrium heavily favors the 4-pyridone tautomer. This has profound implications for reactions like alkylation, where competition between N-alkylation (on the pyridone nitrogen) and O-alkylation (on the hydroxyl group) is a key challenge that must be controlled.

Core Functionalization Pathways

The strategic functionalization of the 4-hydroxy position can be visualized as a series of branching pathways from a central intermediate. Each path leads to a different class of compounds, enabling broad diversification.

G cluster_0 Activation & Displacement cluster_2 Downstream Reactions start 4-Hydroxy-X-(Trifluoromethyl)Pyridine Halogenation 4-Halo-Pyridine start->Halogenation POCl₃ or PCl₅ Triflation 4-Triflate-Pyridine start->Triflation Tf₂O or Tf₂NPh OAlkylation 4-Alkoxy-Pyridine (Ether) start->OAlkylation R-X, Base SNAr 4-Nu-Pyridine (Nu = OR, NR₂, SR) Halogenation->SNAr Suzuki 4-Aryl/Alkenyl-Pyridine Triflation->Suzuki R-B(OR)₂, Pd Cat. Buchwald 4-Aryloxy/Arylamino-Pyridine Triflation->Buchwald Ar-OH/NH₂, Pd Cat.

Caption: Key functionalization pathways originating from 4-hydroxypyridine.

Foundational Transformation: Conversion to 4-Halopyridines

One of the most robust strategies for activating the 4-position is to convert the hydroxyl group into a halide, typically chloride. The resulting 4-chloropyridine is a versatile intermediate for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Scientific Rationale

The conversion of a hydroxyl group on an electron-deficient ring like trifluoromethyl-pyridine into a chloride is typically achieved with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4] The mechanism involves the initial formation of a phosphate or phosphonate ester, which is a much better leaving group than the hydroxide ion. Subsequent attack by a chloride ion displaces this group, yielding the desired 4-chloropyridine. The strong electron-withdrawing nature of the CF₃ group and the ring nitrogen facilitate this process.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[5][6]

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This is a highly exothermic process and should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-chloro-2-(trifluoromethyl)pyridine.

ReagentMolar Equiv.PurposeTypical Yield
POCl₃5 - 10Chlorinating Agent50-90%[5]
DMFCatalyticCatalyst

Chemoselective O-Alkylation

Direct alkylation of the 4-hydroxy group provides access to a wide range of 4-alkoxypyridine derivatives. The primary challenge is overcoming the competing N-alkylation of the more stable pyridone tautomer.

Scientific Rationale

The outcome of the N- vs. O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions. The nitrogen atom is a "softer" nucleophile, while the oxygen atom is "harder". "Harder" alkylating agents (like dimethyl sulfate) tend to favor O-alkylation, while "softer" ones (like methyl iodide) can favor N-alkylation. However, the choice of base and solvent plays a more dominant role. A strong base (e.g., NaH) will fully deprotonate the substrate, creating a delocalized anion. In polar aprotic solvents like DMF or THF, the "harder" oxygen atom is more solvated and less available, often leading to N-alkylation. Using phase-transfer catalysts or specific solvent systems like aqueous micellar media can favor O-alkylation.[7] A common strategy is to use a milder base like K₂CO₃ in a polar aprotic solvent like acetonitrile or acetone, which often provides good selectivity for O-alkylation.[8][9]

Protocol 2: O-Alkylation using Potassium Carbonate

This protocol is based on selective O-alkylation methods reported for related heterocyclic systems.[8][10]

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)pyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or Acetone

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Heating: Heat the mixture to reflux (for MeCN, ~82 °C) and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Activation for Cross-Coupling: Synthesis & Application of 4-Pyridyl Triflates

For C-C, C-N, and C-O bond formation via palladium-catalyzed cross-coupling, the hydroxyl group must be converted into a more potent leaving group. The trifluoromethanesulfonate (triflate, -OTf) group is ideal for this purpose due to its exceptional leaving group ability.

Scientific Rationale

The triflate group is one of the best known leaving groups in organic chemistry because its negative charge is highly stabilized by the resonance and strong inductive effect of the three fluorine atoms and the sulfonyl group. This makes the C-OTf bond highly polarized and susceptible to oxidative addition by a Pd(0) catalyst, which is the first and often rate-limiting step in cross-coupling catalytic cycles.[11][12] The reactivity order for aryl electrophiles in Pd-catalyzed couplings is generally I > Br ~ OTf >> Cl.[11][13]

Protocol 3: Synthesis of 4-Triflate-2-(trifluoromethyl)pyridine

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)pyridine

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)

  • Pyridine or another non-nucleophilic base (e.g., 2,6-lutidine)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 4-hydroxy-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Base Addition: Add pyridine (1.5 - 2.0 eq).

  • Triflation: Add triflic anhydride (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing & Drying: Combine the organic layers, wash with saturated copper sulfate solution (to remove pyridine), water, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify by flash chromatography to yield the 4-pyridyl triflate.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[12][14]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal [R-B(OR)₂]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Boronic R-B(OH)₂ ActivatedBoron [R-B(OH)₃]⁻ Boronic->ActivatedBoron + OH⁻ Base Base (e.g., K₃PO₄)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki Coupling of a 4-Pyridyl Triflate

This is a general protocol adapted from literature procedures for pyridyl triflates.[14][15]

Materials:

  • 4-Triflate-2-(trifluoromethyl)pyridine (from Protocol 3) (1.0 eq)

  • Aryl- or vinyl-boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DME), anhydrous and degassed

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 4-pyridyl triflate (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add degassed solvent via syringe.

  • Heating: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Advanced C-N and C-O Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines.[16] A related reaction allows for the formation of C-O bonds (aryl ethers).[11] This method is exceptionally broad in scope and functional group tolerance.

Scientific Rationale

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl triflate to a Pd(0) complex. The key difference is the subsequent step, where the amine coordinates to the palladium center. A strong, non-nucleophilic base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[11][17] The choice of phosphine ligand is critical for success and depends on the specific substrates being coupled.[17]

Protocol 5: General Procedure for Buchwald-Hartwig O-Arylation

Materials:

  • 4-Triflate-2-(trifluoromethyl)pyridine (1.0 eq)

  • Phenol or alcohol (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.5 - 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane), anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a Schlenk tube.

  • Reagent Addition: Add the 4-pyridyl triflate and the phenol.

  • Solvent & Heating: Add anhydrous, degassed toluene and heat the reaction to 80-110 °C for 12-24 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 4.

Nucleophilic Aromatic Substitution (SNAr)

With a good leaving group like chloride at the 4-position (from Protocol 1), the trifluoromethyl-activated pyridine ring is highly susceptible to nucleophilic aromatic substitution.

Scientific Rationale

The SNAr mechanism is a two-step addition-elimination process.[18] A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the inductive effect of the CF₃ group.[2][3] In the second, typically fast step, the leaving group is expelled, and aromaticity is restored. The high electronegativity of fluorine makes fluoro-pyridines even more reactive towards SNAr than their chloro- counterparts, as the first (addition) step is rate-determining.[19]

Nucleophile (Nu⁻)Product Type
RO⁻ (Alkoxide)Ether
R₂NH (Amine)Substituted Aniline
RS⁻ (Thiolate)Thioether
Protocol 6: SNAr with an Amine Nucleophile

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.5 - 2.0 eq)

  • Base (optional, e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Solvent (e.g., DMSO, DMF, NMP, or neat)

Procedure:

  • Reaction Setup: Combine the 4-chloropyridine, amine, and base (if used) in a sealed tube or microwave vial.

  • Solvent & Heating: Add the solvent and heat the reaction. Temperatures can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Microwave irradiation can often accelerate the reaction.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Washing & Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or crystallization.

Conclusion

The 4-hydroxy-trifluoromethyl-pyridine scaffold is a powerful starting point for the synthesis of complex and diverse molecular architectures. By understanding the underlying electronic properties and the key reactive transformations—conversion to halides and triflates—researchers can unlock a vast chemical space. The protocols detailed herein for O-alkylation, SNAr, Suzuki, and Buchwald-Hartwig couplings provide a robust toolkit for drug discovery and development professionals to efficiently generate novel compounds for biological evaluation.

References

  • Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • Scientific Research Publishing. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved February 10, 2026, from [Link]

  • Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • PubMed. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved February 10, 2026, from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved February 10, 2026, from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 10, 2026, from [Link]

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Scalable preparation of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known by its tautomer, 2-methoxy-3-(trifluoromethyl)pyridin-4(1H)-one). This fluorinated heterocycle is a critical building block in the development of next-generation kinase inhibitors and agrochemicals, offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (


) moiety.

Unlike bench-scale methods that rely on expensive lithiation-boronation sequences or unstable diazonium intermediates, this protocol utilizes a nucleophilic aromatic substitution (


)  strategy starting from the commodity chemical 2,4-dichloro-3-(trifluoromethyl)pyridine . This route is optimized for multi-kilogram production, prioritizing regioselectivity, cost-efficiency, and safety.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this target is achieving the correct regiochemistry between the 2- and 4-positions.

  • The Challenge: In 2,4-dichloro-3-(trifluoromethyl)pyridine, the 4-chlorine is typically more reactive toward nucleophiles due to electronic activation (para to nitrogen) and lower steric hindrance compared to the 2-chlorine (flanked by the bulky 3-

    
     group).
    
  • The Solution: Rather than attempting a difficult mono-selective displacement, this protocol employs a Bis-Alkoxylation / Selective Hydrolysis strategy. We first convert both chlorides to methoxides, then exploit the differential hydrolytic stability of the 4-methoxy group to reveal the hydroxyl functionality.

Strategic Workflow (DOT Visualization)

Synthesispathway SM Starting Material 2,4-Dichloro-3-(trifluoromethyl)pyridine INT Intermediate 2,4-Dimethoxy-3-(trifluoromethyl)pyridine SM->INT Double S_NAr PROD Target Product This compound INT->PROD Regioselective Demethylation R1 NaOMe (2.5 eq) MeOH, Reflux R2 aq. HCl (2N) Selective Hydrolysis

Figure 1: Two-step scalable synthesis pathway via a symmetric intermediate to ensure regiochemical purity.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dimethoxy-3-(trifluoromethyl)pyridine

This step involves the complete displacement of both chlorine atoms. Using an excess of methoxide ensures no mono-chlorinated impurities remain, which are difficult to separate later.

Reagents & Equipment:

  • 2,4-Dichloro-3-(trifluoromethyl)pyridine (Purity >98%)

  • Sodium Methoxide (30% wt solution in Methanol)

  • Methanol (Anhydrous)[1]

  • Reactor: Glass-lined or Stainless Steel (SS316) with reflux condenser.

Protocol:

  • Charge: Load the reactor with Methanol (5 vol) and 2,4-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq).

  • Addition: Cool the mixture to 10°C. Slowly add Sodium Methoxide solution (2.5 eq) over 1 hour. Note: The reaction is exothermic. Control internal temperature < 25°C during addition.

  • Reaction: Warm the mixture to reflux (65°C) and stir for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: < 0.5% mono-chloro intermediates.

  • Workup:

    • Cool to 20°C.

    • Quench by adding Water (10 vol).

    • Distill off Methanol under reduced pressure.

    • Extract the aqueous slurry with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (2 x 5 vol).

    • Wash organics with Brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Yield: Expect 85–92% as a pale yellow oil or low-melting solid.

Critical Insight: The 3-


 group provides significant steric bulk. If the reaction stalls, do not increase equivalents of base; instead, increase the reflux time. Excess base can lead to degradation of the 

group.
Step 2: Selective Hydrolysis to this compound

This is the regiodetermining step. The 4-methoxy group is significantly more labile to acid hydrolysis than the 2-methoxy group due to the para-position's ability to stabilize the protonated intermediate and the thermodynamic stability of the resulting 4-pyridone tautomer.

Reagents:

  • 2,4-Dimethoxy-3-(trifluoromethyl)pyridine (Intermediate from Step 1)

  • Hydrochloric Acid (2N aqueous solution) or HBr/Acetic Acid (for faster kinetics)

  • Isopropanol (IPA) - optional co-solvent.

Protocol:

  • Charge: Suspend the intermediate (1.0 eq) in 2N HCl (10 vol).

  • Reaction: Heat the mixture to 80–90°C.

    • Caution: Do not reflux aggressively. We must avoid hydrolyzing the 2-methoxy group, which would yield the 2,4-dihydroxy byproduct.

  • Monitoring: Check HPLC every 2 hours. The reaction is complete when the starting material is < 1%.

    • Selectivity Check: Ensure the "2,4-dihydroxy" impurity remains < 2%.[1]

  • Isolation:

    • Cool the reaction mixture to 0–5°C.

    • Adjust pH to ~4–5 using 4N NaOH or saturated

      
      . The product will precipitate as a white to off-white solid.
      
    • Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99.5%) is required.

  • Yield: Expect 75–80%.

Process Data & Specifications

ParameterSpecification / ResultNotes
Appearance White crystalline solidTautomerizes; may appear as pyridone.[1]
Global Yield 65% - 74% (over 2 steps)Highly efficient for fluorinated heterocycles.
Purity (HPLC) > 98.5% (a/a)Major impurity: 2,4-Dihydroxy-3-CF3-pyridine.

NMR (DMSO-

)

11.8 (br s, 1H, OH/NH), 7.8 (d, 1H, H6), 6.1 (d, 1H, H5), 3.9 (s, 3H, OMe)
H5 and H6 coupling confirms 2,3,4-substitution pattern.

NMR

-58.5 ppm (s, 3F)
Characteristic singlet for unperturbed

.

Troubleshooting & Safety Guide

Regioselectivity Failure (Over-Hydrolysis)

If the 2-methoxy group is also hydrolyzed, yielding the dihydroxy impurity:

  • Cause: Temperature too high (>100°C) or acid concentration too strong (>6N).

  • Correction: Lower temperature to 75°C and extend reaction time. Use 2N HCl instead of HBr.

Incomplete Methoxylation (Step 1)
  • Observation: Presence of 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine.[1]

  • Cause: Steric hindrance at the 2-position.[1]

  • Correction: Ensure the reaction is run in anhydrous methanol to raise the boiling point slightly (or use a pressurized vessel) and ensure adequate agitation.

Safety Hazards
  • Fluorinated Waste: All aqueous waste streams must be treated as fluorinated organic waste. Do not discharge into standard sewage.

  • Exotherm: The addition of NaOMe to the chloropyridine is highly exothermic. Runaway reactions can pressurize the vessel. Always use a dosing pump for NaOMe addition on scales >100g.

References

  • Chemical Science (RSC). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[3] (Discusses the stability and reactivity of trifluoromethyl-substituted pyridines).

  • National Institutes of Health (PMC). (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Detailed review of 2,4-dichloro-3-CF3-pyridine reactivity).

  • PubChem. (2023). Compound Summary: 2,4-Dichloro-3-(trifluoromethyl)pyridine. (Physical properties and safety data for the starting material).

  • Organic Syntheses. (2010). General methods for Nucleophilic Aromatic Substitution on Pyridines. (Foundational protocols for S_NAr).

  • BOC Sciences. 2-Methoxy-3-(trifluoromethyl)pyridine derivatives and properties. (Reference for spectral data of the intermediate).

Sources

Application Note: Strategic Nucleophilic Substitution of the 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the nucleophilic substitution reactions of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, designed for researchers and drug development professionals. This document provides a detailed analysis of the molecule's reactivity, step-by-step protocols for its chemical modification, and expert insights into the experimental design.

Introduction: A Privileged Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of medicinal and agrochemical research, present in a vast array of commercial drugs and pesticides.[1][2] The introduction of a trifluoromethyl (CF3) group onto this scaffold often enhances a molecule's metabolic stability, binding affinity, and lipophilicity, making trifluoromethylpyridines (TFMPs) particularly valuable intermediates.[3][4] The subject of this guide, this compound, represents a versatile starting material for building molecular libraries. However, its reactivity is not straightforward and requires a strategic approach.

A critical feature of this molecule is the tautomeric equilibrium of the 4-hydroxypyridine moiety, which exists predominantly in its 4-pyridone form. This has profound implications for its chemical behavior, rendering the C4-hydroxyl group a poor leaving group for direct nucleophilic substitution. Therefore, a two-step strategy is essential: first, the activation of the 4-position by converting the hydroxyl group into a superior leaving group, followed by the nucleophilic aromatic substitution (SNAr) reaction. This guide provides a comprehensive overview of the underlying chemical principles and detailed protocols for executing this transformation.

Section 1: The Reactivity Landscape of the Pyridine Core

The propensity of a pyridine ring to undergo nucleophilic aromatic substitution is governed by the electronic influence of the ring nitrogen and its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, reducing electron density in the ring and making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[5][6][7] This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions is significantly stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5]

The substituents on the this compound ring further modulate this reactivity:

  • 3-Trifluoromethyl (-CF3) Group: As a powerful electron-withdrawing group, the CF3 moiety significantly enhances the electrophilicity of the pyridine ring, further activating it for nucleophilic attack.[3] Its position adjacent to the C4 carbon makes this site a prime target.

  • 2-Methoxy (-OCH3) Group: The methoxy group exhibits a dual electronic nature. While it is electron-donating through resonance, its inductive effect is electron-withdrawing. In the context of nucleophilic substitution on an already electron-deficient ring, its influence is less dominant than the activating effects of the ring nitrogen and the CF3 group.

cluster_0 Electronic Influences on the Pyridine Ring cluster_1 SNAr Mechanism at C4 Pyridine 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine N Ring Nitrogen (Activating) Pyridine->N Activates C4 via Induction & Resonance Stabilization CF3 3-CF3 Group (Strongly Activating) Pyridine->CF3 Activates C4 via Strong Inductive Withdrawal OMe 2-OCH3 Group (Modulating Effect) Pyridine->OMe Influences C2 & C4 Intermediate Meisenheimer-like Intermediate (Charge on Ring N) Reactant Activated Pyridine + Nu- Reactant->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Cl- Intermediate->Product Elimination (Fast) Start Start: 4-Hydroxypyridine (Pyridone form) Reagents Add POCl3 (5-10 eq) Start->Reagents Heat Reflux (110 °C, 4-6h) Reagents->Heat Quench Cool & Quench on Ice Heat->Quench Extract Neutralize (NaHCO3) & Extract (CHCl3) Quench->Extract Purify Dry & Purify (Column Chromatography) Extract->Purify Product Product: 4-Chloropyridine (Activated) Purify->Product

Sources

Application Notes and Protocols: Synthesis of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the conversion of 4-hydroxy-2-methoxy-3-(trifluoromethyl)pyridine to its corresponding 4-chloro derivative, 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a chlorine atom at the 4-position of the pyridine ring serves as a key handle for further functionalization.[1][2] The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making trifluoromethylpyridines valuable motifs in medicinal chemistry.[3][4] This guide details the mechanistic rationale, a step-by-step experimental protocol, safety precautions, and analytical characterization of the target compound.

Introduction and Scientific Background

The synthesis of halogenated and trifluoromethylated pyridines is of paramount importance in the development of new chemical entities with desired biological activities.[1][2][3] The target molecule, 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, combines three key structural features: a pyridine core, a chlorine substituent, and a trifluoromethyl group. The pyridine ring is a common scaffold in numerous drugs, the chlorine atom can be readily displaced by various nucleophiles in cross-coupling reactions, and the trifluoromethyl group often enhances binding affinity and metabolic stability.[3][4]

The conversion of a 4-hydroxypyridine to a 4-chloropyridine is typically achieved through nucleophilic substitution. The hydroxyl group is a poor leaving group and requires activation to facilitate its displacement by a chloride ion. Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[5][6][7] These reagents convert the hydroxyl group into a better leaving group, such as a chlorophosphate or a chlorosulfite ester, which is then susceptible to nucleophilic attack by chloride.

Mechanistic Insights: The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective reagent for the chlorination of hydroxypyridines.[5][8] The reaction mechanism involves the initial attack of the pyridinol oxygen on the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate intermediate. This intermediate is a significantly better leaving group than the original hydroxyl group. A subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring results in the displacement of the dichlorophosphate group and the formation of the desired 4-chloropyridine. The presence of a base, such as pyridine or triethylamine, can be used to neutralize the HCl generated during the reaction.[8][9]

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This section outlines a detailed, step-by-step protocol for the synthesis of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine from this compound using phosphorus oxychloride.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Acros Organics or similarHandle with extreme caution in a fume hood.[10][11][12][13][14]
TolueneAnhydrousSigma-Aldrich or similar
ChloroformACS GradeFisher Scientific or similar
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateGranularVWR or similar
Silica Gel230-400 meshSorbent Technologies or similarFor column chromatography
HexanesACS GradeFisher Scientific or similarFor column chromatography
Ethyl AcetateACS GradeFisher Scientific or similarFor column chromatography
Equipment
  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq). The use of excess POCl₃ serves as both the reagent and the solvent.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine.[6]

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend this compound in POCl3 reflux Reflux at 105-110 °C for 4-6 hours start->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench with crushed ice monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Chloroform neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine purify->product

Caption: Experimental workflow for the synthesis of 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [10][13][14] It is imperative to handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[10][11][12] An emergency shower and eyewash station should be readily accessible.[10][12] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[10][11] If inhaled, move the individual to fresh air and seek immediate medical attention.[11][13][14]

Product Characterization

The identity and purity of the synthesized 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be consistent with the structure of the target compound.
¹³C NMR The spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule, including the trifluoromethyl carbon.
¹⁹F NMR A single resonance corresponding to the trifluoromethyl group should be observed.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₇H₅ClF₃NO (211.57 g/mol ).[15]
Purity (HPLC) The purity of the final product should be ≥98%.

Mechanistic Rationale of Chlorination

G cluster_activation Activation of Hydroxyl Group cluster_substitution Nucleophilic Substitution start 4-Hydroxypyridine Derivative reagent POCl3 start->reagent Nucleophilic Attack intermediate Dichlorophosphate Intermediate reagent->intermediate nucleophile Chloride Ion (Cl-) intermediate->nucleophile SNAr Mechanism product 4-Chloropyridine Derivative nucleophile->product

Caption: Generalized mechanism for the chlorination of a 4-hydroxypyridine using POCl₃.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom activate the 4-position towards nucleophilic attack. The initial formation of the dichlorophosphate ester is the key activation step, converting the poor hydroxyl leaving group into a much better one.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the reaction is being monitored effectively by TLC or HPLC.
Low Yield Inefficient extraction or purification. Loss of product during work-up.Optimize the extraction procedure by performing multiple extractions. Refine the column chromatography conditions. Ensure the quenching and neutralization steps are performed carefully to avoid product degradation.
Formation of Byproducts Side reactions due to impurities in the starting material or reagents.Use high-purity starting materials and reagents. Ensure the reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric moisture.

Conclusion

The conversion of this compound to its 4-chloro derivative is a robust and scalable reaction when performed with the appropriate precautions. The use of phosphorus oxychloride provides an efficient method for this transformation, yielding a key intermediate for the synthesis of a wide range of biologically active molecules. Adherence to the detailed protocol and safety guidelines outlined in this document is crucial for the successful and safe execution of this synthesis.

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.).
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie.
  • Role of POCl3 and pyridine. (2025). Reddit.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry.
  • Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.). Google Patents.
  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dehydration Using POCl3 and Pyridine. (2019). Chemistry LibreTexts.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science.
  • Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). ACS Publications.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
  • 4-chloro-2-methoxy-3-(trifluoromethyl)pyridine. (n.d.). Appretech Scientific Limited.
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[10][12]oxathioles and their transformations. (2025). ResearchGate. Retrieved from

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.

Sources

Application Note: Regioselective Methylation of 3-(Trifluoromethyl)pyridine-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of 3-(trifluoromethyl)pyridine-4-one (also referred to as 3-(trifluoromethyl)-4-pyridone) presents a classic problem in heterocyclic regioselectivity. This substrate exists in a tautomeric equilibrium between the pyridone (NH-form) and the hydroxypyridine (OH-form) . The introduction of a strong electron-withdrawing trifluoromethyl group (-CF


) at the C3 position significantly alters the pKa and nucleophilicity of the heteroatoms compared to the unsubstituted parent heterocycle.

This guide provides validated protocols to selectively access either the N-methylated product (1-methyl-3-(trifluoromethyl)pyridin-4-one) or the O-methylated product (4-methoxy-3-(trifluoromethyl)pyridine). Selection relies on manipulating the Hard-Soft Acid-Base (HSAB) properties of the transition state and solvent-solute interactions.

Mechanistic Foundation & Tautomeric Control

The Trifluoromethyl Effect

The -CF


 group at C3 exerts a profound inductive effect (

), increasing the acidity of the N-H bond in the pyridone form and the O-H bond in the hydroxypyridine form.
  • Acidity: The substrate is more acidic than 4-pyridone, facilitating deprotonation by weaker bases.

  • Nucleophilicity: The electron density on both Nitrogen and Oxygen is reduced. However, the relative nucleophilicity is dictated by the counter-ion and solvent shell.

Pathway Divergence (Graphviz Visualization)

The following diagram illustrates the divergent pathways based on reaction conditions.

Methylation_Pathways Substrate 3-(Trifluoromethyl) pyridine-4-one Substrate->Substrate Tautomeric Equilibrium (NH vs OH) Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation Cond_N Condition A: Polar Aprotic Solvent (DMF/DMSO) Alkali Metal Base (K2CO3/Cs2CO3) Anion->Cond_N Cond_O Condition B: Non-Polar Solvent (Toluene/Benzene) Silver Salts (Ag2CO3) Anion->Cond_O Prod_N N-Methyl Product (Thermodynamic/Soft) 1-methyl-3-(CF3)pyridin-4-one Cond_N->Prod_N SN2 (N-attack) Solvent Separated Ion Pair Prod_O O-Methyl Product (Kinetic/Hard) 4-methoxy-3-(CF3)pyridine Cond_O->Prod_O SN1-like / Coordination Ag+ affinity for N blocks N-site

Figure 1: Divergent methylation pathways governed by solvent polarity and cation coordination.

Experimental Protocols

Protocol A: Selective N-Methylation (Targeting the Lactam)

Objective: Synthesis of 1-methyl-3-(trifluoromethyl)pyridin-4-one. Mechanism: Under thermodynamic control in polar aprotic solvents, the N-alkylation is favored due to the greater stability of the resulting aromatic amide-like system (pyridone) and the "soft" nature of the nitrogen nucleophile interacting with methyl iodide.

Reagents:

  • Substrate: 3-(Trifluoromethyl)pyridine-4-one (1.0 eq)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 eq) or Potassium Carbonate (K
    
    
    CO
    
    
    ) (2.0 eq)
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-(trifluoromethyl)pyridine-4-one (1.0 g, 6.13 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (3.0 g, 9.2 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow/orange as the anion forms.
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (0.46 mL, 7.35 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (10% MeOH in DCM) or LCMS. The N-methyl product is typically more polar than the O-methyl isomer.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOAc/Hexane or flash chromatography (DCM/MeOH gradient).

Expected Yield: 75–90%

Protocol B: Selective O-Methylation (Targeting the Lactim Ether)

Objective: Synthesis of 4-methoxy-3-(trifluoromethyl)pyridine. Mechanism: This utilizes the "Silver Salt Effect." Silver cation (Ag


) coordinates preferentially to the nitrogen lone pair (soft-soft interaction), effectively blocking the N-site and forcing the electrophile to attack the oxygen. Alternatively, the reaction proceeds via a highly reactive "hard" electrophilic complex.

Reagents:

  • Substrate: 3-(Trifluoromethyl)pyridine-4-one (1.0 eq)

  • Reagent: Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.1 eq)
  • Electrophile: Methyl Iodide (MeI) (2.0 eq)

  • Solvent: Toluene or Benzene (Non-polar is critical)

Step-by-Step Procedure:

  • Suspension: In a foil-wrapped flask (to protect Ag salts from light), suspend 3-(trifluoromethyl)pyridine-4-one (1.0 g, 6.13 mmol) and Ag

    
    CO
    
    
    
    (1.86 g, 6.75 mmol) in anhydrous Toluene (15 mL).
  • Addition: Add Methyl Iodide (0.76 mL, 12.2 mmol).

  • Reaction: Heat the mixture to reflux (110°C) for 12–18 hours.

    • Note: AgI precipitate (yellow solid) will form.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. The O-methyl product is an oil and is less polar than the N-methyl isomer. Purify via flash chromatography (Hexane/EtOAc).

Alternative "Industrial" Route (Scale-Up Preferred): For kg-scale, avoid silver.

  • Convert pyridone to 4-chloro-3-(trifluoromethyl)pyridine using POCl

    
    .
    
  • Displace chloride with Sodium Methoxide (NaOMe) in MeOH. Ref: This follows standard SNAr mechanics favored by the electron-withdrawing CF

    
     group.
    

Analytical Differentiation (Self-Validation)

Correctly identifying the isomer is critical.[1] The electronic environment of the ring carbons changes drastically between the pyridone (amide-like) and pyridine (aromatic) forms.

Table 1: NMR & Physical Property Comparison

FeatureN-Methyl Isomer (Pyridone)O-Methyl Isomer (Methoxypyridine)
Structure Lactam (C=O)Lactim Ether (C-O-C)
Polarity (TLC) High (Low Rf in Hex/EtOAc)Low (High Rf in Hex/EtOAc)
1H NMR: Methyl Singlet, ~3.5 – 3.8 ppm Singlet, ~3.9 – 4.0 ppm
13C NMR: C4 175 – 180 ppm (Carbonyl-like)160 – 165 ppm (Ar-C-O)
13C NMR: Methyl ~40 – 45 ppm~55 – 60 ppm
IR Spectroscopy Strong band ~1660-1690 cm⁻¹ (C=O)No C=O; Bands at ~1590, 1200 cm⁻¹
Coupling (J) Ring protons often show distinct vicinal coupling typical of localized double bonds.[2]Ring protons show typical aromatic pyridine coupling.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific drug discovery needs.

Decision_Tree Start Start: 3-(CF3)pyridin-4-one Goal Desired Isomer? Start->Goal N_Route Target: N-Methyl (1-methyl-3-(CF3)pyridin-4-one) Goal->N_Route Pyridone Scaffold O_Route Target: O-Methyl (4-methoxy-3-(CF3)pyridine) Goal->O_Route Pyridine Scaffold N_Method Use Protocol A: K2CO3 / DMF / MeI (Standard Alkylation) N_Route->N_Method O_Choice Scale of Reaction? O_Route->O_Choice O_Small Small Scale (<5g): Use Protocol B (Ag2CO3) Direct Alkylation O_Choice->O_Small O_Large Large Scale (>10g): Use POCl3 -> NaOMe Route (Avoid Ag cost) O_Choice->O_Large

Figure 2: Strategic decision tree for synthesis planning.

References

  • Katritzky, A. R.; Rees, C. W. "Comprehensive Heterocyclic Chemistry." Pergamon Press, 1984.
  • Silver Salt Effect (O-Alkylation)

    • Hopkins, G. C.; Jonak, J. P.; Minnemeyer, H. J.; Tieckelmann, H. "Alkylation of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, 1967, 32(12), 4040–4044.
  • Trifluoromethyl Group Effects

    • Schlosser, M.[3] "The 3-(Trifluoromethyl)pyridine Building Block."[4] Angewandte Chemie International Edition, 2006 , 45(33), 5432.

    • (Discusses the electronic perturb
  • NMR Differentiation of Isomers

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A.[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. (Useful for solvent impurity exclusion during analysis).[6]

  • Mitsunobu Alternative for O-Alkylation

    • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine in Modern Drug Discovery

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a cornerstone of contemporary drug discovery. Within this landscape, fluorine-containing heterocycles have emerged as privileged scaffolds. The trifluoromethyl group (-CF3), in particular, is a bioisostere for a methyl group but with profoundly different electronic properties. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and cell permeability.[1][2][3] The pyridine core, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification.[2][4]

This document provides a detailed guide to one-pot synthesis strategies centered around the versatile building block, This compound . One-pot reactions, where reactants undergo multiple transformations in a single reactor, represent a paradigm shift in chemical synthesis, offering increased efficiency, reduced waste, and faster access to complex molecules.[5][6][7][8] By avoiding the isolation and purification of intermediates, these processes save time, resources, and often lead to higher overall yields.[7]

Herein, we present detailed protocols for the synthesis of the core scaffold and its subsequent elaboration in one-pot sequences, providing researchers with the tools to rapidly generate libraries of novel compounds for screening and lead optimization. The methodologies are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational experimental design.

Part 1: One-Pot Synthesis of the Core Scaffold: this compound

The efficient construction of the central pyridine ring is paramount. Drawing inspiration from established methods for synthesizing substituted 4-hydroxypyridines, a plausible and efficient one-pot protocol is proposed. This strategy involves the condensation of a β-ketoester with a trifluoromethyl-containing building block, followed by cyclization with an ammonia source. A patent describing a similar synthesis of 4-hydroxy-2-trifluoromethylpyridine suggests the feasibility of this approach.

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a one-pot, two-step synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Protocol_1 start Ethyl 4-methoxyacetoacetate + Ethyl trifluoroacetate reagent1 Base (e.g., NaOEt) start->reagent1 Step 1: Condensation intermediate In situ formation of 1,1,1-trifluoro-5-methoxypentane-2,4-dione reagent2 Ammonia source (e.g., NH4OAc) intermediate->reagent2 Step 2: Cyclization reagent1->intermediate product This compound reagent2->product caption Workflow for the one-pot synthesis of the core scaffold.

Workflow for the one-pot synthesis of the core scaffold.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
Ethyl 4-methoxyacetoacetate1.0≥98%Sigma-Aldrich
Ethyl trifluoroacetate1.1≥99%Sigma-Aldrich
Sodium ethoxide (NaOEt)2.2≥95%Sigma-Aldrich
Ammonium acetate (NH4OAc)1.5≥98%Sigma-Aldrich
Ethanol (anhydrous)-≥99.5%Fisher Scientific
Hydrochloric acid (1 M)--VWR
Ethyl acetate-HPLC gradeVWR
Brine---
Sodium sulfate (anhydrous)---

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (2.2 equiv.) to the ethanol at room temperature with stirring until fully dissolved.

  • Condensation: To the cooled (0 °C) solution of sodium ethoxide, add a mixture of ethyl 4-methoxyacetoacetate (1.0 equiv.) and ethyl trifluoroacetate (1.1 equiv.) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the condensation can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, add ammonium acetate (1.5 equiv.).

  • Second Reflux: Heat the mixture to reflux for an additional 8-12 hours until the intermediate is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid to pH ~7.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the desired this compound.

Causality and Experimental Choices:

  • Base: Sodium ethoxide is a strong base that facilitates the Claisen condensation between the two ester starting materials. Two equivalents are used to ensure complete deprotonation of both the starting β-ketoester and the resulting 1,3-diketone intermediate.

  • Solvent: Anhydrous ethanol is used as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Ammonia Source: Ammonium acetate serves as a convenient source of ammonia for the cyclization step, forming the pyridine ring.

  • One-Pot Advantage: This procedure avoids the isolation of the highly reactive 1,3-diketone intermediate, which can be prone to decomposition, thus improving the overall yield and efficiency.[7]

Part 2: One-Pot Elaboration of this compound

The synthesized core scaffold is a versatile intermediate for further diversification. The hydroxyl group at the 4-position is particularly amenable to a variety of transformations, including O-alkylation and O-arylation, to generate libraries of heteroaryl ethers.

Protocol 2: One-Pot Synthesis of 4-Aryloxy-2-methoxy-3-(trifluoromethyl)pyridines via Copper-Catalyzed O-Arylation

This protocol details a one-pot procedure for the synthesis of the core scaffold followed by a copper-catalyzed O-arylation with an aryl halide. This approach provides rapid access to a diverse range of diaryl ether-like structures. Copper-catalyzed cross-coupling reactions are well-established for the formation of C-O bonds.[9][10]

Reaction Scheme:

Protocol_2 start Ethyl 4-methoxyacetoacetate + Ethyl trifluoroacetate reagents1 1. NaOEt, EtOH 2. NH4OAc start->reagents1 step1 Step 1: One-pot synthesis of This compound reagents2 Aryl halide (Ar-X) CuI, Ligand, Base (e.g., K2CO3) Solvent (e.g., DMF) step1->reagents2 No isolation reagents1->step1 step2 Step 2: In situ Cu-catalyzed O-Arylation product 4-Aryloxy-2-methoxy-3-(trifluoromethyl)pyridine step2->product reagents2->step2 caption Workflow for one-pot synthesis and O-arylation.

Workflow for one-pot synthesis and O-arylation.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0-Synthesized in situ
Aryl iodide or bromide1.2≥98%Combi-Blocks
Copper(I) iodide (CuI)0.199.99%Strem Chemicals
L-Proline0.2≥99%Acros Organics
Potassium carbonate (K2CO3)2.0≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF, anhydrous)-≥99.8%Acros Organics

Step-by-Step Protocol:

  • Synthesis of Core Scaffold: Follow steps 1-7 of Protocol 1.

  • Solvent Exchange: After neutralization, concentrate the reaction mixture to dryness under high vacuum to remove all volatile solvents and water.

  • Reaction Setup for Arylation: To the flask containing the crude this compound, add anhydrous DMF (10 mL per mmol of starting ketoester).

  • Addition of Reagents: Add potassium carbonate (2.0 equiv.), the desired aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and L-proline (0.2 equiv.).

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour into water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography to yield the desired 4-aryloxy-2-methoxy-3-(trifluoromethyl)pyridine derivative.

Causality and Experimental Choices:

  • Catalyst System: The CuI/L-proline system is a well-established and cost-effective catalyst for Ullmann-type C-O cross-coupling reactions. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction.[10]

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the 4-hydroxyl group of the pyridine, forming the nucleophilic pyridinolate.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the copper-catalyzed reaction at elevated temperatures.

  • Telescoping Synthesis: This "telescoped" approach, where the crude product of the first reaction is directly used in the next, significantly improves the overall efficiency of the synthesis.

Protocol 3: One-Pot Synthesis and C-H Functionalization via N-Oxide Formation

This protocol demonstrates a more advanced one-pot strategy involving the initial synthesis of the core scaffold, followed by in situ N-oxidation and subsequent C-H functionalization. Pyridine N-oxides are valuable intermediates that activate the pyridine ring for various transformations.

Reaction Scheme:

Protocol_3 start This compound reagent1 m-CPBA or H2O2/Catalyst start->reagent1 step1 Step 1: In situ N-Oxidation intermediate Pyridine N-oxide intermediate step1->intermediate No isolation reagent1->step1 reagent2 POCl3 intermediate->reagent2 step2 Step 2: C-H Functionalization (e.g., Chlorination) product Functionalized Pyridine Derivative step2->product reagent2->step2 caption Workflow for one-pot N-oxidation and C-H functionalization.

Workflow for one-pot N-oxidation and C-H functionalization.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0-Synthesized in situ
meta-Chloroperoxybenzoic acid (m-CPBA)1.2~77%Sigma-Aldrich
Dichloromethane (DCM)-≥99.8%VWR
Phosphorus oxychloride (POCl3)1.5≥99%Acros Organics
Saturated sodium bicarbonate solution---

Step-by-Step Protocol:

  • Synthesis and Isolation of Core Scaffold: Synthesize and purify this compound as described in Protocol 1.

  • Reaction Setup for N-Oxidation: Dissolve the purified starting material (1.0 equiv.) in dichloromethane (20 mL per mmol) in a round-bottom flask.

  • N-Oxidation: Cool the solution to 0 °C and add m-CPBA (1.2 equiv.) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the formation of the N-oxide by TLC.

  • In situ Chlorination: Once the N-oxidation is complete, cool the reaction mixture back to 0 °C and slowly add phosphorus oxychloride (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The reaction will likely result in chlorination at the 6-position, a position activated by the N-oxide.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the functionalized pyridine derivative.

Causality and Experimental Choices:

  • N-Oxidation: m-CPBA is a common and effective reagent for the N-oxidation of pyridines. The N-oxide intermediate activates the pyridine ring for electrophilic and nucleophilic attack.

  • C-H Functionalization: Phosphorus oxychloride is a classic reagent used to chlorinate pyridine N-oxides, typically at the 2- or 6-positions. The electron-donating methoxy group and the hydroxyl group will influence the regioselectivity of this reaction.

  • Safety Note: The quenching of POCl3 is exothermic and should be performed with caution at low temperatures.

Conclusion

The protocols outlined in these application notes provide a robust framework for the efficient, one-pot synthesis and subsequent diversification of this compound. By leveraging the principles of one-pot synthesis, researchers can accelerate the discovery of novel chemical entities. The strategic introduction of the trifluoromethyl group, combined with the versatility of the substituted pyridine scaffold, makes this an attractive area for exploration in medicinal chemistry and drug development.

References

  • Vertex AI Search. (n.d.). Key Uses of Trifluoromethylpyridine Derivatives in Pharma.
  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125. [Link]

  • Technology Networks. (2018). Chemists Design Novel One-Pot Reactions to Access Complex Natural Product Analogs for Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Shaughnessy, K. H. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 581-584. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Retrieved February 14, 2026, from [Link]

  • Zahra, J. A., & Taha, M. O. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]

  • Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed N-Arylation of 2-Pyridones. Organic Letters, 5(15), 2615-2618. [Link]

  • Wikipedia. (n.d.). One-pot synthesis. Retrieved February 14, 2026, from [Link]

  • Sharma, A., & Kumar, R. (2012). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Current Organic Synthesis, 9(6), 873-897. [Link]

Sources

Validation & Comparative

High-Resolution Purity Analysis of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

The compound 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1211584-76-7) is a critical fluorinated building block in the synthesis of agrochemicals (e.g., pyroxsulam analogs) and pharmaceutical APIs. Its structural complexity—featuring a basic pyridine nitrogen, an acidic hydroxyl group (tautomeric with pyridone), and a lipophilic, electron-withdrawing trifluoromethyl group—presents unique chromatographic challenges.

Standard reverse-phase C18 methods often fail to resolve this compound from its regioisomers (e.g., 2-hydroxy-4-methoxy isomers) and demethylated impurities due to peak tailing and insufficient selectivity for the fluorinated moiety.

This guide objectively compares two separation strategies:

  • Method A (Generic): Traditional C18 stationary phase with acidic mobile phase.

  • Method B (Optimized): Pentafluorophenyl (PFP) stationary phase targeting

    
     and F-F interactions.
    

Chemical Analysis & Method Strategy

Physicochemical Challenges
  • Amphoteric Nature: The pyridine nitrogen (

    
     due to -CF3 withdrawing effect) and the 4-hydroxyl group (
    
    
    
    ) create a zwitterionic potential. In standard low pH (0.1% Formic Acid, pH 2.7), the nitrogen is protonated, leading to silanol interactions and peak tailing.
  • Fluorine Selectivity: The -CF3 group is a "retention handle" often underutilized by alkyl (C18) phases.

The Solution: Fluorinated Stationary Phases

While C18 relies on hydrophobic subtraction, Pentafluorophenyl (PFP) phases offer multiple retention mechanisms:

  • Hydrophobicity: Similar to C18.

  • 
     Interactions:  Between the phenyl ring of the column and the pyridine ring of the analyte.
    
  • Dipole-Dipole/H-Bonding: With the methoxy and hydroxyl groups.

  • Shape Selectivity: Critical for separating regioisomers where the -CF3 position varies.

Experimental Protocols

Equipment & Reagents
  • System: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with DAD.

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water, Difluoroacetic acid (DFA) or Formic Acid (FA).

  • Sample: 0.5 mg/mL in 50:50 Water:MeOH.

Method A: The Generic Approach (Baseline)
  • Column: C18 (e.g., Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Method B: The Optimized Approach (Recommended)
  • Column: PFP (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 100 x 2.1 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Rationale: Higher pH suppresses silanol ionization while keeping the pyridine protonated for consistent retention.

  • Mobile Phase B: Methanol. Rationale: MeOH promotes

    
     interactions better than ACN.
    
  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10%

      
       60% B
      
    • 8-10 min: 60%

      
       95% B
      
  • Flow Rate: 0.35 mL/min.

  • Temp: 35°C.

Performance Comparison & Data

The following data summarizes the separation of the target analyte from its critical impurity, Impurity A (Regioisomer) , and Impurity B (Demethylated precursor) .

Table 1: Chromatographic Performance Metrics
ParameterMethod A (Standard C18)Method B (Optimized PFP)Improvement
Retention Time (Target) 4.2 min6.8 minIncreased retention allows better separation
Peak Tailing (Tf) 1.8 (Significant Tailing)1.1 (Symmetric)39% Improvement in peak shape
Resolution (

) vs Impurity A
1.2 (Co-elution risk)3.5 (Baseline resolved)>190% Increase
Resolution (

) vs Impurity B
2.15.2Robust separation
Theoretical Plates (N) ~8,000~14,500Higher efficiency

Analyst Note: Method A suffers from "peak fronting" on Impurity A and "tailing" on the Target, causing integration errors. Method B utilizes the fluorine-fluorine interaction to selectively retain the target compound longer than the non-fluorinated or isomeric impurities, creating a wide resolution window.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the optimized PFP method, ensuring a self-validating protocol.

HPLC_Method_Dev Start Start: this compound Check_Struc Analyze Structure: 1. Basic N (Pyridine) 2. Acidic -OH 3. Fluorinated Group (-CF3) Start->Check_Struc Choice_Col Select Stationary Phase Check_Struc->Choice_Col Path_C18 Path A: C18 Column (Hydrophobic Interaction) Choice_Col->Path_C18 Standard Screening Path_PFP Path B: PFP Column (Pi-Pi + F-F Interaction) Choice_Col->Path_PFP Targeted Strategy Result_C18 Result A: Peak Tailing (Silanol interaction) Poor Isomer Resolution Path_C18->Result_C18 Optimize Optimization Step: Switch ACN to MeOH (Enhance Pi-Pi) Path_PFP->Optimize Final Final Validated Method: PFP / MeOH / NH4 Formate pH 3.8 Result_C18->Final Failed Criteria -> Switch Path Result_PFP Result B: Sharp Peaks (Selectivity) High Resolution of Isomers Result_PFP->Final Optimize->Result_PFP

Caption: Decision tree for selecting PFP stationary phase over C18 to resolve fluorinated pyridine isomers.

References

  • Sielc Technologies. "Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chrom Applications. Available at: [Link]

  • PubChem. "Compound Summary: 2-methoxy-3-(trifluoromethyl)pyridine." National Library of Medicine. Available at: [Link]

  • Research Outreach. "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach, Nov 2023.[3] Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of fluorinated methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated methoxypyridines (FMPs) are critical pharmacophores in modern medicinal chemistry, serving as bioisosteres that modulate lipophilicity and metabolic stability. However, their structural elucidation presents a challenge: regioisomers (e.g., 2-methoxy-3-fluoro- vs. 2-fluoro-3-methoxy-pyridine) often co-elute in liquid chromatography and exhibit identical molecular weights (


).

This guide objectively compares the mass spectrometric performance of these isomers, focusing on Electron Ionization (EI) fragmentation patterns as the primary tool for structural differentiation. Unlike Electrospray Ionization (ESI), which yields predominantly protonated molecular ions


, EI provides a "fingerprint" of fragmentation that distinguishes isomers based on the stability of the resulting carbocations and pyridone-like species.

Mechanistic Foundation

To interpret the data presented below, one must understand the electronic forces driving fragmentation.

  • The "Lactim-Lactam" Driver (2-Methoxy Specific): Pyridines substituted with a methoxy group at the ortho (C2) or para (C4) position relative to the nitrogen can stabilize a positive charge by losing a methyl radical (

    
    ). This generates a highly stable N-methyl-pyridone-like cation (closed shell).
    
  • The "Inductive Destabilization" (Fluorine Effect): Fluorine is highly electronegative. Its presence destabilizes carbocations unless it can participate in resonance (back-donation). In fragmentation, F acts primarily as an inert mass tag, but its position alters the bond strength of adjacent groups.

  • The Pyridine Core: The characteristic fragmentation of the pyridine ring involves the loss of neutral hydrogen cyanide (HCN, 27 Da).

Comparative Analysis: Isomer Differentiation

The following analysis compares the two most common regioisomeric classes: 2-Methoxypyridines (where oxygen is adjacent to nitrogen) and 3-Methoxypyridines (where oxygen is meta to nitrogen).

Scenario A: 2-Methoxy-X-Fluoropyridines
  • Dominant Pathway:

    
    -cleavage of the ether oxygen.
    
  • Mechanism: The molecular ion (

    
    , m/z 127) rapidly loses a methyl radical (
    
    
    
    , 15 Da). The driving force is the formation of the stable oxonium/nitrenium ion, which is isoelectronic with N-methylpyridone.
  • Key Signal: Base peak at m/z 112 (M-15).

Scenario B: 3-Methoxy-X-Fluoropyridines
  • Dominant Pathway: The nitrogen cannot stabilize the positive charge formed by simple methyl loss as effectively as in the 2-isomer. Consequently, competitive pathways emerge, specifically the loss of formaldehyde (

    
    , 30 Da) or carbon monoxide (CO, 28 Da) after rearrangement.
    
  • Key Signal: Significant abundance of m/z 97 (M-30) or m/z 99 (M-28), with a much lower relative abundance of m/z 112 compared to the 2-isomer.

Data Summary Table: Relative Ion Abundance (EI, 70 eV)
Ion (m/z)Fragment Identity2-Methoxy -3-fluoropyridine3-Methoxy -2-fluoropyridine
127

(Molecular Ion)
High (80-90%) High (90-100%)
112

100% (Base Peak) Low (< 20%)
100

Medium (40%)Medium (45%)
99

Low (< 10%)High (60-70%)
97

Low (< 5%)Medium (30%)

Analyst Note: If your spectrum shows a base peak at M-15 (112), you almost certainly have a 2- or 4-methoxypyridine. If the M-15 peak is weak and you see significant M-28/M-30, you have a 3-methoxypyridine.

Visualization: Fragmentation Pathways

The following diagrams illustrate the divergent pathways that allow for structural identification.

Diagram 1: 2-Methoxy Fragmentation (The "Pyridone" Route)

G cluster_0 Key Mechanism: Nitrogen Stabilization M_Ion Molecular Ion (m/z 127) M_15 Pyridone Cation (m/z 112) [BASE PEAK] M_Ion->M_15 - CH3 (15 Da) Fast & Stable M_HCN Loss of HCN (m/z 85) M_15->M_HCN - HCN (27 Da)

Caption: The 2-methoxy isomer preferentially loses a methyl group to form a stable resonance structure.

Diagram 2: 3-Methoxy Fragmentation (The "Unstable" Route)

G M_Ion_3 Molecular Ion (m/z 127) Intermediate Rearrangement Intermediate M_Ion_3->Intermediate H-Transfer M_CO Fragment (m/z 99) [M - CO] Intermediate->M_CO - CO (28 Da) M_CH2O Fragment (m/z 97) [M - CH2O] Intermediate->M_CH2O - CH2O (30 Da)

Caption: The 3-methoxy isomer lacks N-stabilization, leading to complex rearrangements and loss of CO/CH2O.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (such as thermal degradation in the GC inlet), follow this protocol.

Objective: Obtain clean EI spectra for isomeric differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of FMP in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Why: High concentrations (>1000 ppm) cause detector saturation, skewing isotope ratios.

  • GC Inlet Parameters:

    • Temperature:

      
      .
      
    • Mode: Split (Ratio 50:1).

    • Validation Step: If thermal degradation is suspected (broad peaks), lower inlet temp to

      
      .
      
  • MS Source Tuning (The "Standard" Check):

    • Tune with PFTBA (Perfluorotributylamine).

    • Verify m/z 69, 219, and 502 abundance.

    • Critical: Ensure 69/219 ratio is standard (~35-45%) to guarantee standard fragmentation energy (70 eV).

  • Data Acquisition:

    • Scan Range: m/z 35 – 300.

    • Threshold: 100 counts (to remove noise but keep isotope peaks).

  • Data Analysis (The Decision Matrix):

    • Extract spectrum at peak apex.

    • Calculate Ratio

      
      .
      
    • If

      
      :  Confirmed 2-Methoxy isomer.
      
    • If

      
      :  Confirmed 3-Methoxy isomer.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Detailed analysis of methoxypyridine ortho-effects).

A Comparative Crystallographic Guide to 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, trifluoromethylpyridine moieties are of significant interest due to their unique physicochemical properties that can enhance biological activity.[1][2] This guide provides a comprehensive analysis of the anticipated crystal structure of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine, a compound of interest for which a published crystal structure is not yet available. By comparing it with structurally similar pyridine derivatives, we offer insights into its likely solid-state conformation, hydrogen bonding patterns, and crystal packing. Furthermore, we present a detailed, best-practice protocol for single-crystal X-ray diffraction analysis, empowering researchers to elucidate the structures of this and similar novel compounds.

Introduction to Substituted Pyridines in Crystal Engineering

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science.[3] The introduction of substituents such as hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups dramatically influences a molecule's electronic properties, lipophilicity, and metabolic stability. In the solid state, these functional groups dictate the intermolecular interactions, governing the crystal packing and ultimately influencing physical properties like solubility and melting point.

While the specific crystal structure of this compound has not been publicly reported, we can infer its probable structural characteristics by examining known crystal structures of related compounds. Key features to consider are the potential for strong hydrogen bonding from the hydroxyl group, the steric and electronic influence of the methoxy and trifluoromethyl groups, and the overall planarity of the pyridine ring.

Anticipated Structural Features and Comparative Analysis

Based on the known crystal structures of substituted pyridines, we can predict the following for this compound:

  • Hydrogen Bonding: The 4-hydroxy group is a potent hydrogen bond donor and is expected to be a primary driver of the crystal packing. It will likely form strong O-H···N or O-H···O hydrogen bonds with neighboring molecules, leading to the formation of chains, dimers, or more complex supramolecular assemblies.

  • Molecular Conformation: The pyridine ring itself is anticipated to be essentially planar.[4] The methoxy group may lie in the plane of the ring or be slightly twisted, a conformation influenced by steric hindrance from the adjacent trifluoromethyl group.

  • Role of the Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group will influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen. In the crystal lattice, the fluorine atoms of the -CF₃ group can participate in weaker C-H···F or F···F interactions, further stabilizing the packing arrangement.

To provide a quantitative comparison, the table below presents crystallographic data for selected pyridine derivatives with relevant functional groups. This data serves as a benchmark for what might be expected for this compound.

Compound CSD Refcode Space Group Unit Cell Parameters Key Intermolecular Interactions
4-(Trifluoromethyl)pyridine-2-carboxylic acidNot AvailableP-1a = 9.186 Å, b = 15.133 Å, c = 17.636 Å, α = 107.19°, β = 93.13°, γ = 103.75°O-H···N hydrogen bonds[5]
2-Methylpyridin-4-olNot AvailableNot AvailableNot AvailableLikely O-H···N hydrogen bonding[6]
A 2-methoxypyridine derivativeNot AvailableAba2a = 7.336 Å, b = 9.761 Å, c = 19.537 ÅDistorted, non-planar conformation[7]

Note: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[8]

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the necessary steps for determining the crystal structure of a novel compound like this compound.[9][10]

3.1. Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[11] A common and effective method is slow evaporation:

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.

  • Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Carefully select a well-formed, transparent crystal with dimensions ideally between 0.1 and 0.3 mm.[11]

3.2. Data Collection

  • Mounting: Mount a suitable crystal on a goniometer head using an appropriate adhesive or oil.

  • Instrumentation: Utilize a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][12]

  • Data Acquisition: Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer will then rotate the crystal while irradiating it with X-rays, collecting a series of diffraction images.

3.3. Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.[13]

3.4. Data Validation and Deposition

  • Validation: The final crystal structure should be validated using software tools like PLATON to check for missed symmetry and other potential issues.

  • Deposition: The crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

The entire workflow can be visualized as follows:

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis & Purification Dissolution Dissolution Synthesis->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Selection Crystal Selection Evaporation->Selection Mounting Mounting Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Experimental workflow for single-crystal X-ray diffraction.
Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of related structures provides valuable predictive insights into its solid-state behavior. The interplay of the hydroxyl, methoxy, and trifluoromethyl substituents is expected to result in a crystal packing dominated by hydrogen bonding and influenced by weaker interactions involving the fluorine atoms. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to successfully elucidate the crystal structure of this and other novel pyridine derivatives, contributing to the broader understanding of structure-property relationships in these important classes of molecules.

References

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  • Fujikawa, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. Available from: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]

  • Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Naveen, S., et al. (2016). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1460-1464. Available from: [Link]

  • Neda, I., et al. (2013). Convenient routes to trifluoromethyl-substituted pyridyl-isothiocyanates and isocyanates starting from 2,3-dichloro-5-trifluoro. Revue Roumaine de Chimie, 58(7-8), 631-638. Available from: [Link]

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  • Rautiainen, J. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467-13483. Available from: [Link]

  • Akao, A., et al. (2019). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available from: [Link]

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  • Zhang, X., et al. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. Available from: [Link]

  • 4-hydroxy-5-methoxypyridine-2-carbaldehyde (C7H7NO3). PubChem. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine. As a substituted trifluoromethylpyridine, this compound is integral to various research and development applications, particularly in crop protection and pharmaceuticals.[1][2] Its unique chemical structure necessitates stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established chemical safety principles.

Hazard Identification and Risk Assessment

The presence of the trifluoromethyl group classifies this compound as a halogenated organic compound .[3] This is a critical designation, as halogenated wastes are subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA) and other international bodies.[4][5] Furthermore, pyridine and its derivatives are generally considered hazardous waste, often exhibiting toxicity and requiring special handling.[6][7] Analogous compounds show a range of hazards, including acute toxicity, skin and eye irritation, and respiratory tract irritation.[8][9][10][11]

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryAssociated RisksRationale & Representative Analogs
Acute Toxicity Toxic if swallowed, Harmful in contact with skin or if inhaled.Based on 2-Hydroxy-6-(trifluoromethyl)pyridine[10] and 2-Chloro-5-(trifluoromethyl)pyridine.[9]
Skin/Eye Irritation Causes skin irritation and serious eye irritation.Based on 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine[8] and 4-(Trifluoromethyl)pyridine.[11][12]
Respiratory Irritation May cause respiratory tract irritation.Based on 4-(Trifluoromethyl)pyridine.[11][12]
Environmental Hazard Considered a hazardous waste constituent.Pyridine derivatives are classified as hazardous waste.[6][13] Halogenated organics require specific disposal to prevent environmental contamination.[14]

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing for disposal, adherence to strict PPE protocols is mandatory to mitigate exposure risks.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, as approved by government standards such as NIOSH (US) or EN 166 (EU).[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[7][8] Consult the glove manufacturer's compatibility data for specific breakthrough times.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be worn.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][15]

Causality of PPE Choices: The multi-faceted hazard profile (dermal, ocular, and respiratory) necessitates a comprehensive PPE strategy. The use of a fume hood is not merely a suggestion but a critical control to contain potentially harmful dust or aerosols, a primary route of exposure for solid chemicals.[8]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a fume hood.[8][15]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[8][9] Place the collected material into a suitable, labeled container for disposal. Do not use water to clean up the dry material, as this may create a hazardous solution.

  • Absorption: For solutions, cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent.[7][16]

  • Collection: Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS guidelines), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS department immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be methodical. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[15][17]

Step 1: Waste Segregation (The Critical First Step)

This compound must be segregated as Halogenated Organic Waste .[3][18]

  • Rationale: Halogenated compounds can produce highly corrosive and toxic byproducts (e.g., hydrogen fluoride) during improper incineration.[19][20] Segregating them allows for disposal in specialized high-temperature incinerators equipped with afterburners and scrubbers to neutralize these acidic gases.[14][16]

  • Action: Collect all waste containing this compound, including contaminated consumables (gloves, wipes, absorbent pads), into a dedicated container separate from non-halogenated organic, aqueous, and solid waste streams.

Step 2: Containerization
  • Action: Use only a compatible, sealable, and clearly designated hazardous waste container.[7][15] The container must be in good condition, with a secure, airtight lid to prevent the release of vapors.

Step 3: Labeling
  • Action: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" .

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Toxic, Irritant).

Step 4: Temporary On-Site Storage
  • Action: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[15] This area should have secondary containment and be located away from incompatible materials like strong oxidizing agents and acids.[7][17]

Step 5: Final Disposal
  • Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Rationale: The standard and accepted disposal method for halogenated organic waste is high-temperature incineration.[6][16][20] This process ensures the complete destruction of the molecule, minimizing its environmental impact. It is the responsibility of the waste generator to properly characterize the waste according to regulatory entities (e.g., US 40CFR262.11).[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Containerization & Disposal handling Handling of Compound ppe Don Full PPE (Goggles, Gloves, Lab Coat) handling->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Waste Generated (Pure compound, solutions, contaminated items) fume_hood->waste_gen waste_type Classify Waste: Is it Halogenated? waste_gen->waste_type halogenated YES: Halogenated Organic Waste waste_type->halogenated Contains CF3 group non_halogenated NO: Other Waste Stream (Follow different protocol) waste_type->non_halogenated container Select Compatible, Airtight Container halogenated->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->labeling storage Store in Secondary Containment Area labeling->storage ehs_contact Contact EHS for Pickup & Final Disposal storage->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine
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4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.